

Technical Guide: Synthesis and Characterization of 5-(4-Chlorophenoxy)pentanoic Acid

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Compound of Interest

Compound Name: 5-(4-Chloro-phenoxy)-pentanoic acid

CAS No.: 7170-55-0

Cat. No.: B1333465

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Introduction & Scope

5-(4-Chlorophenoxy)pentanoic acid (CAS: 7054-96-8) is a functionalized fatty acid analog utilized in metabolic research and medicinal chemistry. Structurally, it consists of a lipophilic 4-chlorophenyl head group linked to a pentanoic acid tail via an ether bond. This scaffold is significant for two primary reasons:

- **Metabolic Probe:** It serves as a non-beta-oxidizable analog or tracer in fatty acid oxidation studies, structurally related to fibrates (PPAR agonists).
- **Synthetic Intermediate:** It functions as a "linker" moiety in the design of PROTACs (Proteolysis Targeting Chimeras) and HDAC inhibitors, where the chain length (5 carbons) provides optimal spatial separation between binding domains.

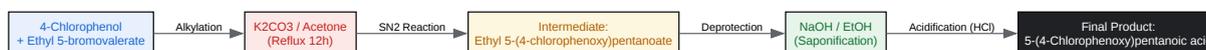
This guide provides a validated protocol for the synthesis, purification, and biological preparation of this compound, prioritizing high purity (>98%) suitable for sensitive biological assays.

Chemical Synthesis Protocol

Retrosynthetic Analysis & Strategy

The most robust route for synthesizing phenoxy-alkanoic acids is the Williamson Ether Synthesis. While direct alkylation with 5-bromovaleric acid is possible, it often leads to side reactions (esterification). Therefore, this protocol utilizes Ethyl 5-bromovalerate to form the ester intermediate, followed by controlled saponification.

Reaction Scheme (Graphviz)



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Caption: Step-wise synthetic pathway via ester intermediate to prevent polymerization.

Step-by-Step Methodology

Phase A: Alkylation (Formation of the Ester)

Reagents:

- 4-Chlorophenol (1.0 eq, 10 mmol, 1.28 g)
- Ethyl 5-bromovalerate (1.1 eq, 11 mmol, 2.30 g)
- Potassium Carbonate (), anhydrous (2.0 eq, 20 mmol, 2.76 g)
- Solvent: Acetone (50 mL) or DMF (for faster kinetics)

Protocol:

- Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol in acetone.
- Activation: Add anhydrous . Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may turn slightly yellow.

- Addition: Add Ethyl 5-bromovalerate dropwise via syringe.
- Reflux: Attach a reflux condenser and heat the mixture to 60°C (acetone reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol () should disappear, replaced by the less polar ester ().
- Workup: Cool to room temperature. Filter off the solid inorganic salts (, excess). Concentrate the filtrate under reduced pressure to yield the crude oil.

Phase B: Saponification (Hydrolysis)

Reagents:

- Crude Ethyl Ester (from Phase A)
- Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)
- Ethanol (20 mL)

Protocol:

- Dissolve the crude oil in Ethanol (20 mL).
- Add 2M NaOH solution (15 mL).
- Stir at room temperature for 4 hours (or 50°C for 1 hour).
- Critical Step (Acidification): Evaporate the ethanol on a rotary evaporator. Dilute the aqueous residue with water (20 mL).
- Cool the solution in an ice bath to 0°C.
- Slowly acidify with 1M HCl until pH ~2. A white precipitate (the product) should form immediately.

- Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over _____, filter, and concentrate.
- Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.

Analytical Validation

To ensure the compound is suitable for biological use, it must meet the following specifications.

Parameter	Specification	Diagnostic Signal
Appearance	White crystalline solid	N/A
Melting Point	102–104 °C	Sharp range indicates purity.
1H-NMR (DMSO-d6)	Consistent with structure	δ 12.0 (s, 1H, COOH); δ 7.3 (d, 2H, Ar-H); δ 6.9 (d, 2H, Ar-H); δ 3.9 (t, 2H, O-CH2); δ 2.3 (t, 2H, CH2-COOH).
IR Spectroscopy	Functional Group Confirmation	1705 cm^{-1} (C=O stretch, acid); 1240 cm^{-1} (C-O-C ether stretch).
Purity (HPLC)	>98%	Ret.[1] Time ~4.5 min (C18 column, 50-95% MeCN gradient).

Biological Application Notes

Preparation for Cell Culture

This compound is lipophilic. Direct addition to aqueous media will result in precipitation and inconsistent dosing.

Stock Solution Protocol:

- Solvent: Dimethyl Sulfoxide (DMSO), cell-culture grade.

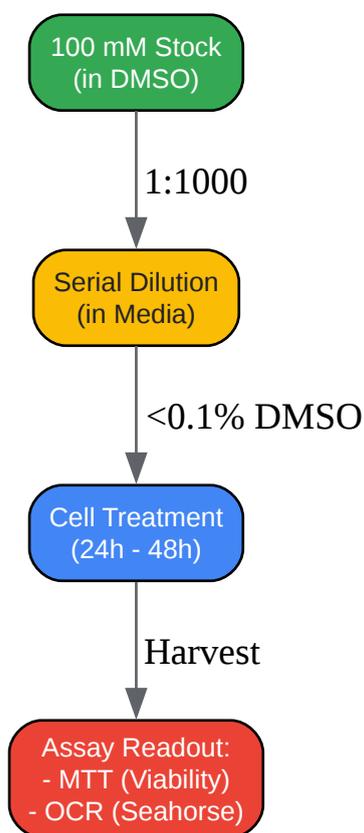
- Concentration: Prepare a 100 mM master stock.
 - Calculation: MW = 228.67 g/mol . Dissolve 22.8 mg in 1 mL DMSO.
- Sterilization: Pass through a 0.22 μ m PTFE syringe filter. Do not use Nylon filters as the compound may bind.
- Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Assay Design: Fatty Acid Oxidation Inhibition

When using 5-(4-chlorophenoxy)pentanoic acid to probe metabolic pathways (e.g., in HepG2 or C2C12 cells):

- Working Concentration: Typically 10 μ M – 100 μ M.
- Control: Vehicle control must contain the same % DMSO (final concentration <0.1%).
- Mechanism: The compound mimics a medium-chain fatty acid but cannot undergo complete β -oxidation due to the terminal phenoxy group, potentially trapping CoA or inhibiting CPT enzymes depending on concentration.

Experimental Workflow Diagram



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Caption: Standard workflow for introducing the compound into cellular assays.

Troubleshooting & Safety

- Issue: Low Yield in Phase A.
 - Cause: Incomplete deprotonation of phenol.
 - Fix: Ensure is anhydrous. Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction if using the bromide.
- Issue: Oil instead of solid after hydrolysis.
 - Cause: Residual solvent or impurities.

- Fix: Triturate the oil with cold pentane or hexane. Scratch the flask wall with a glass rod to induce nucleation.
- Safety: 4-Chlorophenol is toxic and corrosive. All synthesis steps involving the phenol and the alkyl bromide must be performed in a chemical fume hood.

References

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